6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione, involves multi-component reactions or specific condensation processes that allow for the introduction of various substituents into the pyrimidine ring. Techniques such as catalyst-free multicomponent synthesis in aqueous ethanol have been developed for derivatives of pyrimidine diones, showcasing the efficiency of modern synthetic methods in producing these compounds with high yield and purity (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized by various spectroscopic methods, including NMR, FT-IR, and X-ray crystallography. These techniques provide detailed information about the atomic arrangement and bonding within the molecule, revealing the spatial orientation of substituents and the overall geometry of the compound. Studies such as those conducted on similar pyrimidine derivatives offer insights into the electronic structure and stability of these molecules, contributing to a better understanding of their reactivity and properties (Guo et al., 2022).
Scientific Research Applications
Synthesis and Structural Analysis :
- Barakat et al. (2016) synthesized a compound similar to 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione through Aldol–Michael addition reactions, providing insights into the compound's structure via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Chemical Transformations and Derivatives :
- Kataev et al. (2018) investigated the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, leading to derivatives with potential implications in chemical synthesis (Kataev et al., 2018).
- Singh et al. (1992) explored transformations of similar compounds under different conditions, which could be relevant for the synthesis of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione derivatives (Singh et al., 1992).
Pharmacological Potential :
- Lin-lin et al. (2010) synthesized a derivative of 6-methylpyrimidine-2,4(1H,3H)-dione and evaluated its anti-inflammatory activity, suggesting potential therapeutic applications (Lin-lin et al., 2010).
- Kataev et al. (2014) synthesized derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione, demonstrating hypotensive activity, indicating potential use in cardiovascular therapies (Kataev et al., 2014).
Cocrystal Formation and Analysis :
- Gerhardt and Egert (2015) studied cocrystals of similar compounds, which can provide valuable information for the crystalline forms of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (Gerhardt & Egert, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-1-phenylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(14)12-11(15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDMOBOWCAGJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346005 | |
Record name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
1015-64-1 | |
Record name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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